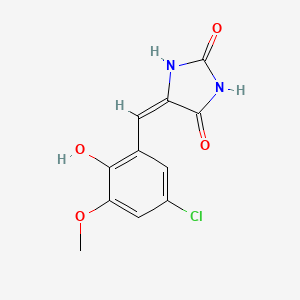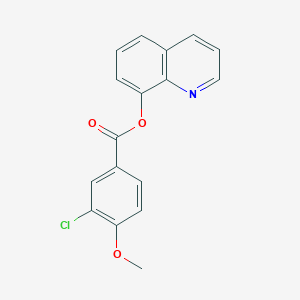![molecular formula C14H11BrN4OS2 B5590875 4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)
4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the 1,2,4-triazole family, characterized by a triazole ring, a core structure in medicinal chemistry due to its versatility in drug development. Its synthesis and functionalization have been extensively explored for applications in pharmaceuticals, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
Synthesis involves multiple steps, starting from basic heterocyclic precursors. The process typically includes the creation of the triazole core, followed by the addition of side chains through reactions like nucleophilic substitution or condensation. Studies have detailed the synthesis of similar compounds, emphasizing the role of reactant choice and reaction conditions in achieving desired substitutions and yields (Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their reactivity and potential applications. Advanced techniques like X-ray crystallography, NMR spectroscopy, and computational methods provide insights into the arrangement of atoms, molecular conformations, and electronic structures, which are essential for understanding the chemical behavior and designing further modifications (Sayed et al., 2016).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, allowing for the introduction of diverse functional groups. These reactions expand the utility of triazole derivatives in synthetic chemistry and material science, enabling the creation of compounds with specific properties (Kaldrikyan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are influenced by their molecular structure and substituents. Understanding these properties is essential for their application in different domains, including pharmaceuticals and materials science. Research has focused on optimizing these properties through structural modification for enhanced performance (Chauhan et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and photochemical behavior, are pivotal for the application of triazole derivatives. Studies have explored these aspects, showing that modifications at specific positions on the triazole ring can significantly alter these properties, affecting their potential use in various chemical processes and as active pharmaceutical ingredients (Sarhan et al., 2008).
Scientific Research Applications
Chemical Synthesis and Structural Properties
Triazole derivatives, including those similar to the compound , have been synthesized and characterized to explore their structural properties and potential reactivity. For instance, studies on Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases demonstrate the synthesis and structural analysis of these complexes. These studies reveal the coordination modes and geometrical structures of the metal ions involved, providing insights into their chemical behavior and potential applications in catalysis or as functional materials (Sancak et al., 2007).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of triazole derivatives have been a significant focus of research. Some derivatives have been synthesized and evaluated for their efficacy against various microbial strains and cancer cell lines. These studies contribute to the understanding of the structure-activity relationships and the potential of these compounds in developing new therapeutic agents (Bekircan et al., 2008).
Physicochemical Properties and Applications
Research on the physicochemical properties of triazole derivatives, including their reactions with other compounds and their potential as corrosion inhibitors, adds another layer of application. For example, Schiff’s bases derived from triazoles have been investigated for their efficiency as corrosion inhibitors, demonstrating the practical applications of these compounds in industrial settings (Ansari et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4OS2/c15-12-7-6-11(22-12)8-16-19-13(17-18-14(19)21)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZBFKPIGMFOD-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)
![8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5590803.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)
![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5590841.png)
![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)
![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)
![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)
![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)
